1H and 13C NMR spectral data for methyl 1-acetylazetidine-2-carboxylate
1H and 13C NMR spectral data for methyl 1-acetylazetidine-2-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 1-acetylazetidine-2-carboxylate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for methyl 1-acetylazetidine-2-carboxylate, a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, often imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1] Understanding the detailed spectral features of this compound is crucial for its unambiguous identification, purity assessment, and the study of its conformational dynamics.
This technical guide provides a detailed interpretation of the predicted ¹H and ¹³C NMR spectra of methyl 1-acetylazetidine-2-carboxylate, grounded in fundamental NMR principles and data from structurally related analogs. Furthermore, it outlines a rigorous, field-proven protocol for NMR sample preparation and data acquisition, ensuring the generation of high-quality, reproducible spectral data.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, the following atom numbering scheme will be used for methyl 1-acetylazetidine-2-carboxylate.
Caption: Molecular structure and atom numbering for methyl 1-acetylazetidine-2-carboxylate.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of methyl 1-acetylazetidine-2-carboxylate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O), the anisotropic effects of the carbonyl groups, and the ring strain of the azetidine core.
Table 1: Predicted ¹H NMR Spectral Data for Methyl 1-acetylazetidine-2-carboxylate in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constants (J, Hz) |
| H2 | 4.5 - 4.8 | dd | 1H | J_H2-H3a ≈ 7-9, J_H2-H3b ≈ 4-6 |
| H3a, H3b | 2.2 - 2.6 | m | 2H | - |
| H4a, H4b | 3.8 - 4.2 | m | 2H | - |
| H7 (CH₃) | 2.1 - 2.3 | s | 3H | - |
| H11 (OCH₃) | 3.7 - 3.9 | s | 3H | - |
Detailed Interpretation of ¹H NMR Signals:
-
H2 (Methine Proton): The proton at the C2 position is expected to be the most downfield of the azetidine ring protons, with a predicted chemical shift in the range of 4.5 - 4.8 ppm. This significant deshielding is a consequence of two main factors: its alpha position relative to the electron-withdrawing ester carbonyl group and its attachment to a carbon atom bonded to the nitrogen of the amide. The multiplicity is predicted to be a doublet of doublets (dd) due to coupling with the two diastereotopic protons on C3.
-
H3 (Methylene Protons): The two protons on the C3 carbon are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts, predicted to appear as a multiplet in the 2.2 - 2.6 ppm range. They will couple with each other (geminal coupling) and with the H2 proton (vicinal coupling), leading to a complex multiplet.
-
H4 (Methylene Protons): The protons on the C4 carbon are also diastereotopic and are expected to resonate as a multiplet between 3.8 and 4.2 ppm. Their downfield shift compared to the C3 protons is attributed to their position alpha to the nitrogen atom of the amide.
-
H7 (Acetyl Methyl Protons): The three protons of the acetyl methyl group are predicted to appear as a sharp singlet in the 2.1 - 2.3 ppm region. The proximity to the carbonyl group causes a slight downfield shift compared to a typical alkyl methyl group.
-
H11 (Ester Methyl Protons): The protons of the methyl ester group are expected to resonate as a singlet at approximately 3.7 - 3.9 ppm. This characteristic chemical shift is due to the deshielding effect of the adjacent oxygen atom.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum of methyl 1-acetylazetidine-2-carboxylate will display a single resonance for each unique carbon atom. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.
Table 2: Predicted ¹³C NMR Spectral Data for Methyl 1-acetylazetidine-2-carboxylate in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 60 - 65 |
| C3 | 25 - 30 |
| C4 | 45 - 50 |
| C5 (C=O, acetyl) | 168 - 172 |
| C7 (CH₃, acetyl) | 21 - 24 |
| C8 (C=O, ester) | 170 - 175 |
| C11 (OCH₃) | 51 - 54 |
Detailed Interpretation of ¹³C NMR Signals:
-
C2 (Methine Carbon): This carbon, situated between the nitrogen atom and the ester carbonyl group, is expected to resonate in the 60 - 65 ppm range.
-
C3 (Methylene Carbon): As a standard sp³-hybridized carbon in the ring, C3 is predicted to appear in the upfield region of the spectrum, between 25 and 30 ppm.
-
C4 (Methylene Carbon): The C4 carbon, being alpha to the nitrogen atom, will be deshielded compared to C3 and is predicted to have a chemical shift in the 45 - 50 ppm range.
-
C5 (Acetyl Carbonyl Carbon): The carbonyl carbon of the acetyl group is expected to be found in the characteristic downfield region for amides, between 168 and 172 ppm.[2]
-
C7 (Acetyl Methyl Carbon): The methyl carbon of the acetyl group will resonate in the typical alkyl region, predicted to be between 21 and 24 ppm.
-
C8 (Ester Carbonyl Carbon): The ester carbonyl carbon is generally found slightly further downfield than an amide carbonyl, with a predicted chemical shift in the 170 - 175 ppm range.[2]
-
C11 (Ester Methyl Carbon): The methyl carbon of the ester group is deshielded by the adjacent oxygen atom and is expected to appear between 51 and 54 ppm.
Experimental Protocols
The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.
Sample Preparation
-
Material and Solvent Selection: Weigh approximately 5-25 mg of purified methyl 1-acetylazetidine-2-carboxylate for ¹H NMR, and 50-100 mg for ¹³C NMR.[3] Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for compounds of this polarity.[4] Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution and Filtration: The sample should be fully dissolved in a clean, dry vial.[5] To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette containing a small plug of glass wool into a clean, high-quality 5 mm NMR tube.[6]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used.[3] Often, the residual proton signal of the deuterated solvent can serve as a secondary reference.
-
Labeling: Clearly label the NMR tube with a permanent marker.
Caption: Experimental workflow for NMR analysis.
NMR Data Acquisition
The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse experiment is typically sufficient.[4]
-
Number of Scans (NS): Averaging 16 to 64 scans is generally adequate to achieve a good signal-to-noise ratio.[4][7]
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a common starting point.[4][8] For quantitative measurements, a longer delay of at least 5 times the longest T1 relaxation time is necessary.[7]
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds will typically provide sufficient digital resolution.[4][9]
-
Spectral Width (SW): A spectral width of approximately 12 ppm is usually sufficient to encompass all proton signals.[7]
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon.
-
Number of Scans (NS): Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a reasonable starting point.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
-
Spectral Width (SW): A spectral width of around 220 ppm is standard for ¹³C NMR, covering the full range of common organic chemical shifts.[2]
Conclusion
This in-depth technical guide provides a thorough analysis of the predicted ¹H and ¹³C NMR spectral data for methyl 1-acetylazetidine-2-carboxylate. By understanding the expected chemical shifts, multiplicities, and the underlying structural factors that govern them, researchers can confidently identify and characterize this important azetidine derivative. The detailed experimental protocols for sample preparation and data acquisition provide a robust framework for obtaining high-quality, reproducible NMR data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
-
NMR Sample Preparation. (n.d.). Retrieved from [Link]
-
Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
-
Bouatra, S., et al. (2013). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility. Retrieved from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (n.d.). PMC. Retrieved from [Link]
-
How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]
-
Optimized Default 1H Parameters. (2020, April 13). University of Missouri-St. Louis. Retrieved from [Link]
-
NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis. Retrieved from [Link]
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (2015). The Royal Society of Chemistry. Retrieved from [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC. Retrieved from [Link]
-
NMR Education: How to Choose Your Acquisition Parameters? (2020, July 30). Anasazi Instruments. Retrieved from [Link]
-
Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. (2008, January 25). The Journal of Organic Chemistry. Retrieved from [Link]
-
1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2025, November 6). Mendeley Data. Retrieved from [Link]
-
PROTONATION INDUCED CARBON-13 NMR SHIFTS IN PROTONATED CYCLIC AMINES. (n.d.). Purdue University. Retrieved from [Link]
-
13 C NMR chemical shifts of amines 28-30 and of their N-oxides 28ax-30ax a. (n.d.). ResearchGate. Retrieved from [Link]
-
Carbon-13 NMR Spectroscopy. (2019, January 21). YouTube. Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). University of Wisconsin-Madison. Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). Journal of Organic Chemistry. Retrieved from [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). UNN. Retrieved from [Link]
-
1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
15.5a The Chemical Shift in C 13 and Proton NMR. (n.d.). Chad's Prep. Retrieved from [Link]
-
13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. Retrieved from [Link]
-
Methyl azetidine-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021, September 30). PMC. Retrieved from [Link]
-
Exchangeable Protons in NMR—Friend or Foe? (2023, January 26). ACD/Labs. Retrieved from [Link]
-
13.11 Characteristics of 13C NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved from [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. benchchem.com [benchchem.com]
- 5. organomation.com [organomation.com]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. chem.libretexts.org [chem.libretexts.org]

